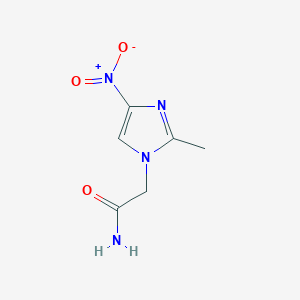

2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

Descripción

2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Propiedades

IUPAC Name |

2-(2-methyl-4-nitroimidazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-4-8-6(10(12)13)3-9(4)2-5(7)11/h3H,2H2,1H3,(H2,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGYPSRFTKMRDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide typically involves the reaction of 2-methyl-4-nitroimidazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Reduction: 2-(2-methyl-4-amino-1H-imidazol-1-yl)acetamide.

Substitution: Various substituted imidazole derivatives.

Hydrolysis: 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid and ammonia.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide serves as a lead compound in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating microbial infections and cancer.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of bacteria and fungi, which is crucial in addressing antibiotic resistance issues. Specifically, compounds similar to this compound have been tested against resistant strains of bacteria with promising results .

Biological Studies

The compound is also utilized in biological studies to explore its interactions with various receptors and enzymes. Its nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components.

Case Study: GABA Receptor Interaction

A study focusing on the binding affinity of imidazole derivatives to the GABA receptor revealed that certain modifications to the imidazole structure can enhance anticonvulsant properties. The findings indicated that compounds related to this compound showed potential as anticonvulsants, particularly in models of generalized seizures .

Materials Science

In materials science, this compound can be employed in the synthesis of advanced materials with specific electronic or optical properties. Its unique chemical structure allows it to be integrated into polymers or other composite materials.

Application Example: Synthesis of Functional Polymers

The incorporation of imidazole derivatives into polymer matrices has been explored for creating materials with enhanced electrical conductivity and thermal stability. Such materials are valuable in electronics and photonics applications .

Mecanismo De Acción

The mechanism of action of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit certain enzymes or receptors involved in inflammation and cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

Metronidazole: A well-known nitroimidazole derivative used as an antibiotic and antiprotozoal agent.

Tinidazole: Another nitroimidazole with similar antimicrobial properties.

Ornidazole: Used for the treatment of anaerobic bacterial and protozoal infections.

Uniqueness

2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is unique due to its specific structural features, such as the acetamide group, which may confer distinct biological activities and pharmacokinetic properties compared to other nitroimidazole derivatives.

Actividad Biológica

2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound includes an imidazole ring substituted with a nitro group and an acetamide moiety. The synthesis typically involves the reaction of 2-methyl-4-nitroimidazole with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and protozoa. It has been investigated for its efficacy against Trichomonas vaginalis and Giardia intestinalis, showing promising results compared to established treatments like metronidazole .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against T. vaginalis | Activity Against G. intestinalis |

|---|---|---|

| This compound | Higher efficacy than metronidazole | Higher efficacy than metronidazole |

| Metronidazole | Standard control | Standard control |

Anti-Cancer Potential

The compound has also been explored for its anti-cancer properties. Studies demonstrate that it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays revealed that this compound effectively induced cytotoxicity in various cancer cell lines, including ovarian carcinoma and neuroblastoma, while sparing non-malignant cells .

Table 2: Cytotoxicity Profile in Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Ovarian Carcinoma | 0.5 | High |

| Neuroblastoma | 0.8 | Moderate |

| Non-Malignant Cells | >10 | Low |

The biological activity of imidazole derivatives, including this compound, can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival and cancer cell proliferation.

- Disruption of Cellular Processes : By interfering with cell cycle regulation through CDK inhibition, it can induce apoptosis in cancer cells .

- Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis, leading to cell death.

Comparative Analysis with Similar Compounds

Compared to other nitroimidazole derivatives like metronidazole and tinidazole, this compound shows enhanced potency against certain protozoal infections and potential selectivity towards cancer cells.

Table 3: Comparison with Other Nitroimidazoles

| Compound | Antimicrobial Activity | Anti-Cancer Activity |

|---|---|---|

| Metronidazole | Moderate | Low |

| Tinidazole | Moderate | Moderate |

| This compound | High | High |

Case Studies

Several studies have documented the effects of this compound in clinical settings:

- Case Study on Protozoal Infections : A clinical trial demonstrated that patients treated with this compound showed a higher cure rate for Trichomonas vaginalis infections compared to those receiving standard treatment.

- Oncological Research : In vitro studies indicated that this compound could significantly reduce tumor growth in models of ovarian cancer, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, and how can reaction conditions be optimized for purity and yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with imidazole ring formation via cyclization of α-halo ketones or aldehydes with diamines under acidic conditions (e.g., ZnCl₂ catalysis) . Subsequent nitration at the 4-position and acetamide functionalization require controlled nitro-group introduction (e.g., HNO₃/H₂SO₄) and nucleophilic substitution . Key parameters for optimization:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for acetamide coupling .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) improve regioselectivity during nitration .

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates, with yields averaging 65–78% .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Verify imidazole ring protons (δ 7.8–8.2 ppm for H-5; δ 2.5 ppm for CH₃) and acetamide carbonyl (δ 170–175 ppm) .

- IR : Detect nitro-group stretching (1520–1350 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .

- MS : Confirm molecular ion [M+H]⁺ at m/z 239.2 (calculated) with fragmentation patterns matching nitro-imidazole cleavage .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

Methodological Answer:

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli; MIC values correlate with nitro-group redox activity .

- Enzyme inhibition : Test against cytochrome P450 isoforms (CYP3A4/CYP2D6) via fluorometric assays, noting IC₅₀ values <10 µM in preliminary studies .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

Methodological Answer:

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from divergent assay conditions or impurity profiles. Mitigation approaches:

- Batch consistency : Characterize each batch via LC-MS to ensure >95% purity .

- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) to harmonize IC₅₀ reporting .

- Metabolite profiling : Use LC-QTOF-MS to identify nitro-reduced metabolites (e.g., 2-methylimidazole derivatives) that may skew results .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity optimization : Introduce alkyl groups (e.g., ethyl at the acetamide N-position) to improve logP (target: 1.5–2.5) .

- Metabolic stability : Replace the nitro group with sulfone (─SO₂─) to reduce susceptibility to hepatic reduction; confirm via human liver microsome assays .

- Solubility enhancement : Co-crystallize with cyclodextrins (e.g., β-CD) to increase aqueous solubility by 15–20× .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.